
Azadirone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azadirone is a limonoid tetranortriterpene compound found in various plants, particularly in the Meliaceae family, such as Toona sinensis and Azadirachta indica (neem). This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azadirone can be isolated from natural sources such as the fruits of Azadirachta indica using medium pressure liquid chromatography (MPLC). The isolation process involves extracting the limonoids from the plant material, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from neem fruits. The process includes automated and rapid medium pressure liquid chromatography (MPLC) for preparative isolation and quantification. High-performance liquid chromatography (HPLC) is used for the quantification of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Azadirone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in detail.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Azadirone exerts its effects through various molecular targets and pathways. It has been shown to suppress the MAPK signal pathway, leading to a reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1 . Additionally, this compound can downregulate COX-2 and substance P in spinal cord tissues, contributing to its analgesic effects . In cancer cells, this compound induces apoptosis through a p53 protein-independent mechanism involving the ROS-ERK-CHOP-death receptor pathway .
Comparación Con Compuestos Similares
Azadirone is part of the limonoid family, which includes other compounds such as nimbolide, azadirachtin, and gedunin. These compounds share similar biological activities but differ in their chemical structures and specific mechanisms of action . For example:
Azadirachtin: Primarily used as an insecticide, azadirachtin acts as an antifeedant and disrupts the reproductive cycle of insects.
This compound’s uniqueness lies in its ability to modulate multiple biological pathways, making it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
25279-67-8 |
|---|---|
Fórmula molecular |
C28H36O4 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
[(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |
InChI |
InChI=1S/C28H36O4/c1-17(29)32-24-15-22-25(2,3)23(30)10-13-27(22,5)21-9-12-26(4)19(18-11-14-31-16-18)7-8-20(26)28(21,24)6/h8,10-11,13-14,16,19,21-22,24H,7,9,12,15H2,1-6H3/t19-,21+,22-,24+,26-,27+,28-/m0/s1 |
Clave InChI |
XXIKKMLIDXLAIK-RFKFVWFBSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |
SMILES canónico |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5=COC=C5)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


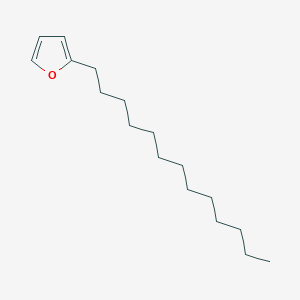


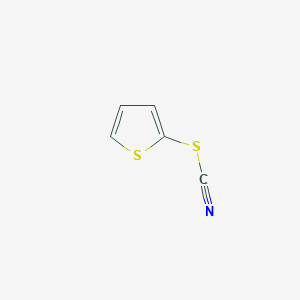
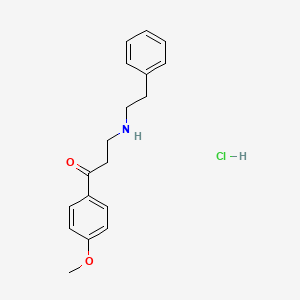


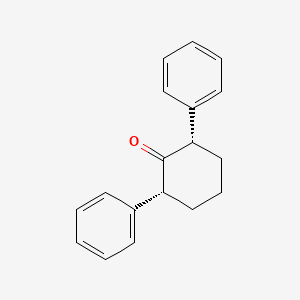
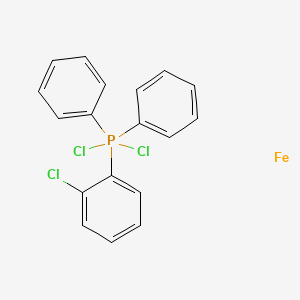

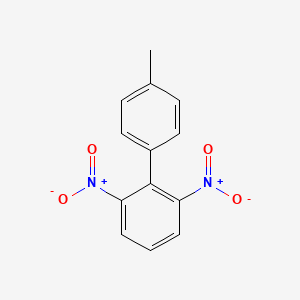
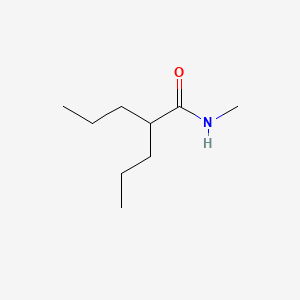
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)
